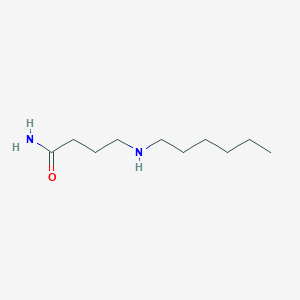
4-(Hexylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexylamino)butanamide is an organic compound belonging to the class of amides It consists of a butanamide backbone with a hexylamino substituent attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylamino)butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with hexylamine under basic conditions to form the desired amide. The reaction typically proceeds as follows:
CH3(CH2)2COCl+NH2(CH2)5CH3→CH3(CH2)2CONH(CH2)5CH3+HCl
Another method involves the reduction of 4-(Hexylamino)butanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexylamino)butanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of acid or base, the amide can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: The amide can be reduced to the corresponding amine using reducing agents like LiAlH4.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions, such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Butanoic acid and hexylamine.
Reduction: 4-(Hexylamino)butanol.
Substitution: Depending on the nucleophile, various substituted amides or other derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Hexylamino)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved can vary and are subject to ongoing research.
Comparaison Avec Des Composés Similaires
4-(Hexylamino)butanamide can be compared with other amides, such as:
Butyramide: A simpler amide with a shorter alkyl chain.
Hexanamide: An amide with a similar alkyl chain length but without the additional amino group.
N-hexylacetamide: An amide with a hexyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific structure, which combines a butanamide backbone with a hexylamino substituent, potentially imparting unique chemical and biological properties.
Propriétés
Numéro CAS |
90068-22-7 |
|---|---|
Formule moléculaire |
C10H22N2O |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
4-(hexylamino)butanamide |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-8-12-9-6-7-10(11)13/h12H,2-9H2,1H3,(H2,11,13) |
Clé InChI |
CKYHMCLCGUPTHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


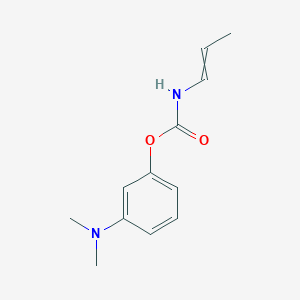


![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)

![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)

![3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate](/img/structure/B14381288.png)
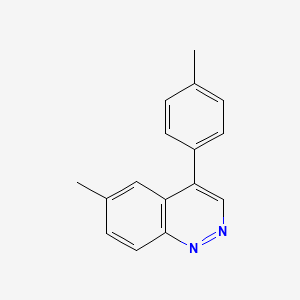
![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)

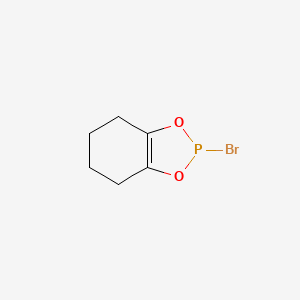
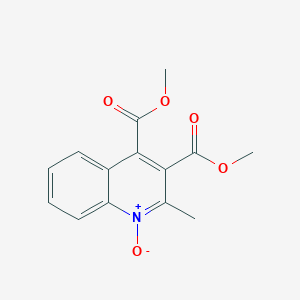
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
